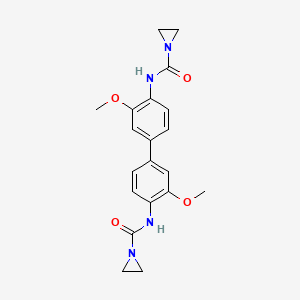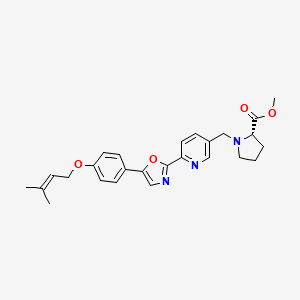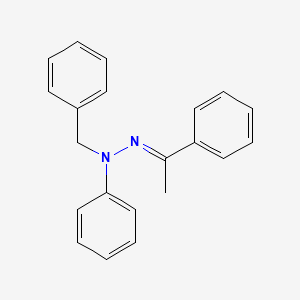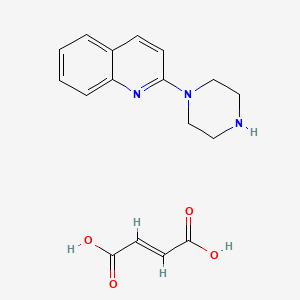
n,n'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)diaziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide is a complex organic compound with the molecular formula C20H22N4O4 and a molecular weight of 382.413 g/mol This compound is characterized by its unique structure, which includes two aziridine groups attached to a biphenyl core substituted with methoxy groups
Preparation Methods
The synthesis of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves several steps. One common synthetic route includes the reaction of aziridine with 3,3’-dimethoxybiphenyl-4,4’-dicarboxylic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modification of protein structures .
Comparison with Similar Compounds
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide can be compared with similar compounds such as:
- N,N’-bis-(aziridine-1-carbonyl)-3,3’-dimethoxy-benzidine
- N,N’-Bis-(aziridin-1-carbonyl)-3,3’-dimethoxy-benzidin
- 4,4’-bis-(aziridine-1-carbonylamino)-3,3’-dimethoxy-biphenyl
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide lies in its specific substitution pattern and the presence of aziridine groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
3259-67-4 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-[4-(aziridine-1-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-11-13(3-5-15(17)21-19(25)23-7-8-23)14-4-6-16(18(12-14)28-2)22-20(26)24-9-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
BHQKBRVRPHGQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N3CC3)OC)NC(=O)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)


![Spiro[2.4]heptane](/img/structure/B14747456.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)

